N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide
Description
N-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide is a sulfonamide derivative featuring a benzo[b]thiophene moiety linked to a hydroxypropyl chain and a 5-chloro-2-methoxybenzenesulfonamide group. Sulfonamides are well-known for their diverse biological activities, including antimicrobial, anticonvulsant, and antihypertensive properties .
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-5-chloro-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4S2/c1-18(21,17-9-12-5-3-4-6-15(12)25-17)11-20-26(22,23)16-10-13(19)7-8-14(16)24-2/h3-10,20-21H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSONYAIMXPCFNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC)(C2=CC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide typically involves multiple steps:
Formation of Benzo[b]thiophene Derivative: The initial step involves the synthesis of the benzo[b]thiophene core. This can be achieved through cyclization reactions involving thiophenol and an appropriate alkyne or alkene precursor under acidic or basic conditions.
Hydroxypropylation: The benzo[b]thiophene derivative is then subjected to a hydroxypropylation reaction. This can be done using epichlorohydrin in the presence of a base like sodium hydroxide to introduce the hydroxypropyl group.
Sulfonamide Formation: The final step involves the reaction of the hydroxypropylated benzo[b]thiophene with 5-chloro-2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Formation of ketones or aldehydes from the hydroxypropyl group.
Reduction: Formation of amines from the sulfonamide group.
Substitution: Introduction of nitro, bromo, or sulfonyl groups on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, the compound is studied for its potential anti-inflammatory, antimicrobial, and anticancer properties. Its ability to modulate biological pathways makes it a promising candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or photophysical properties, owing to the presence of the benzo[b]thiophene moiety.
Mechanism of Action
The mechanism by which N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide exerts its effects is likely multifaceted:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It could modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues and Key Features
The target compound shares structural motifs with several synthesized sulfonamide and heterocyclic derivatives. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Heterocyclic Influence : Compounds with benzo[b]thiophene (e.g., 5hc, 5ir) exhibit lower melting points (78–127°C) compared to triazine-containing benzamides (e.g., 51: 266–268°C), likely due to differences in molecular rigidity and hydrogen bonding .
- Substituent Effects : Chlorine and methoxy groups enhance thermal stability, as seen in 5hc (125–127°C) versus 5ir (78–80°C), where the 6-chloro substituent in 5hc may increase intermolecular interactions .
- Stereochemical Purity : Malonate derivatives (e.g., 5hc, 5ir) show high stereochemical purity (>99% and 80%, respectively), suggesting controlled synthesis protocols using catalysts like Q (10 mol%) .
Biological Activity
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide is a sulfonamide compound with significant potential in pharmaceutical applications, particularly due to its structural features that suggest various biological activities. This article explores the compound's biological activity, potential mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C₁₈H₁₈ClNO₄S₂
- Molecular Weight : Approximately 411.9 g/mol
- CAS Number : 2034404-11-8
The structural features include a benzo[b]thiophene moiety, a hydroxypropyl group, and a methoxy-substituted benzene ring. These components contribute to its unique properties and suggest potential interactions with biological targets.
While the exact mechanism of action for this compound is not fully elucidated, it is likely related to its interaction with specific enzymes or receptors involved in disease pathways. Compounds with similar structures have shown inhibitory effects on certain enzymes associated with inflammation and cancer progression.
Biological Activity
The biological activity of this compound can be summarized as follows:
- Antimicrobial Properties : Like many sulfonamides, it may exhibit antibacterial activity due to its structural similarity to known antibacterial agents.
- Anti-inflammatory Effects : Research into compounds with similar structures indicates potential anti-inflammatory properties, possibly through inhibition of pro-inflammatory pathways.
- Cancer Therapeutics : Compounds containing benzo[b]thiophene moieties have been explored for their anti-cancer properties, particularly in inhibiting apoptosis regulators such as Bcl-2 and Bcl-xL .
Study 1: Inhibition of Palmitoylation
A study evaluated the ability of compounds similar to this compound to inhibit DHHC-mediated palmitoylation. This process is crucial for various cellular signaling pathways. The findings indicated that certain derivatives could effectively inhibit palmitoylation, suggesting a potential role in regulating cellular processes related to inflammation and cancer .
Study 2: Structural Optimization for Cancer Therapy
Another study focused on the design of small-molecule inhibitors targeting Bcl-2 and Bcl-xL, which are key regulators of apoptosis in cancer cells. The research highlighted the importance of structural features similar to those found in this compound for enhancing potency against cancer cell lines .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[2-(1-Benzothiophen-2-yl)-2-hydroxyethyl]-2-(1H-pyrazol-5-yl)acetamide | Benzothiophene core, pyrazole substitution | Anti-inflammatory, analgesic |
| N-[4-chloro-2-(6-fluorobenzothiazol-4-yl)]benzenesulfonamide | Chlorine substitution on benzothiazole | Antibacterial, antifungal |
| N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2-bromobenzamide | Similar benzothiophene structure with bromine | Antimicrobial, anticancer |
This table illustrates how the unique combination of functional groups in this compound enhances its biological activity compared to other structurally similar compounds.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with functionalization of the thiophene core followed by sulfonamide coupling. Key steps include:
- Thiophene activation : The benzo[b]thiophene moiety is functionalized via electrophilic substitution, often using chlorinated or methoxylated precursors.
- Hydroxypropyl linkage : A hydroxypropyl group is introduced via nucleophilic substitution or condensation reactions, requiring anhydrous conditions and catalysts like triethylamine .
- Sulfonamide coupling : The 5-chloro-2-methoxybenzenesulfonyl chloride is reacted with the intermediate under basic conditions (e.g., NaH/DMF) .
- Optimization : Yields improve with controlled temperature (0–5°C during sulfonamide coupling), solvent choice (e.g., dichloromethane for better solubility), and purification via flash chromatography .
Q. What spectroscopic and crystallographic techniques are most effective for confirming structural integrity?
- Methodological Answer :
- NMR : H and C NMR validate the sulfonamide (-SONH-) and methoxy (-OCH) groups. Aromatic protons in the benzo[b]thiophene ring appear as distinct doublets (δ 7.2–8.1 ppm) .
- X-ray crystallography : Single-crystal diffraction resolves bond angles and torsional strain in the hydroxypropyl linker. For example, SHELX software refines data to an R-factor < 0.05, confirming spatial arrangement .
- Mass spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]) with < 3 ppm error .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict electronic properties and reactivity?
- Methodological Answer :
- Functional selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for sulfonamide-thiophene hybrids. Basis sets like 6-311+G(d,p) capture electron density gradients .
- Reactivity analysis : Frontier molecular orbitals (HOMO/LUMO) identify nucleophilic sites (e.g., sulfonamide nitrogen) and electrophilic regions (chlorine substituent). Solvent effects are modeled using PCM .
- Validation : Compare computed IR spectra with experimental data to refine vibrational modes .
Q. What strategies resolve contradictions between observed bioactivity and computational binding predictions?
- Methodological Answer :
- Binding site flexibility : Use molecular dynamics (MD) simulations (e.g., AMBER) to account for protein conformational changes. If docking scores (AutoDock Vina) conflict with in vitro IC, re-evaluate solvation/entropy effects .
- Experimental validation : Perform SPR (surface plasmon resonance) to measure binding kinetics. If discrepancies persist, reassess protonation states of the hydroxypropyl group under physiological pH .
Q. How can SAR studies elucidate the hydroxypropyl substituent’s role in pharmacological effects?
- Methodological Answer :
- Analog synthesis : Prepare derivatives with variable substituents (e.g., ethyl vs. hydroxypropyl) while keeping the sulfonamide core constant .
- Biological assays : Test analogs in enzyme inhibition assays (e.g., COX-2) and compare IC values. Use ANOVA to assess significance (p < 0.05).
- Computational alignment : Overlay optimized geometries (DFT) to identify steric/electronic contributions of the hydroxypropyl group to binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
